molecular formula C11H18N2O2S B2785649 1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide CAS No. 923177-52-0

1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide

Cat. No. B2785649
CAS RN: 923177-52-0
M. Wt: 242.34
InChI Key: XDGUHFZUWQPMSL-UHFFFAOYSA-N
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Description

1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide is a chemical compound with the CAS Number: 923177-52-0 . It has a molecular weight of 242.34 and its IUPAC name is [2-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2O2S/c1-9(2)13-16(14,15)8-11-6-4-3-5-10(11)7-12/h3-6,9,13H,7-8,12H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their connectivity, and any charge or stereochemical information.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as solubility, melting point, boiling point, and specific gravity were not available in the search results.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with this compound are H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-[2-(aminomethyl)phenyl]-N-propan-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-9(2)13-16(14,15)8-11-6-4-3-5-10(11)7-12/h3-6,9,13H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGUHFZUWQPMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CC1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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